![molecular formula C18H23NO B13919805 (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group attached to a cyclohexenone ring, with a dimethylamino substituent on the styryl group. Its structure allows for interesting photophysical and chemical properties, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in photophysical studies due to its fluorescence properties.
Biology: The compound can be employed in the development of fluorescent markers for biological imaging and in the study of cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to interact with specific molecular targets is of interest.
Industry: In materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone involves its interaction with molecular targets through its styryl and dimethylamino groups. These interactions can lead to changes in the electronic structure of the compound, resulting in fluorescence or other photophysical effects. In biological systems, the compound may interact with proteins or nucleic acids, influencing cellular processes and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(Dimethylamino)styryl-1-methylpyridinium iodide: A hemicyanine dye with similar photophysical properties.
Ethyl 4-(dimethylamino)benzoate: A compound used as a photoinitiator in polymer chemistry.
2-[(E)-4-(Dimethylamino)styryl]-1-methylpyridinium: Another styryl derivative with applications in fluorescence studies.
Uniqueness
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is unique due to its combination of a cyclohexenone ring with a styryl group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding the interactions of organic molecules with light and biological systems.
Propriétés
Formule moléculaire |
C18H23NO |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
Clé InChI |
WBLKBQQPUBCALQ-AATRIKPKSA-N |
SMILES isomérique |
CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


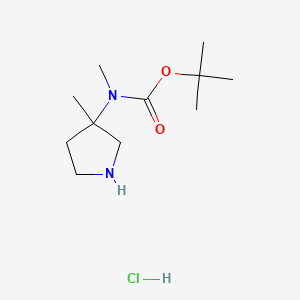

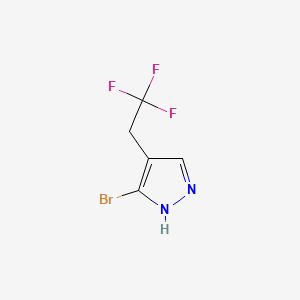
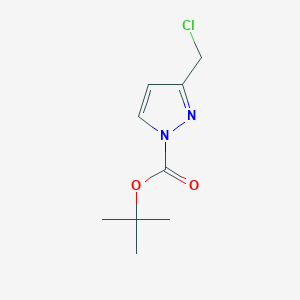
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
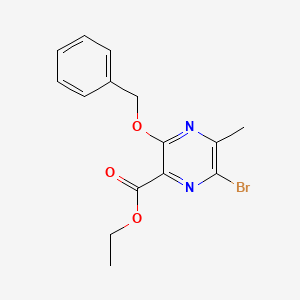
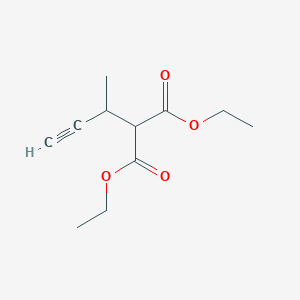
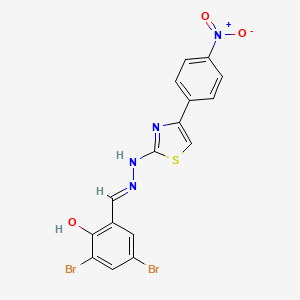
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
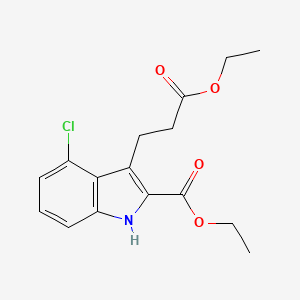
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
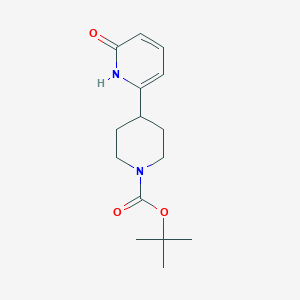
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
